Product packaging for [3-(Morpholinomethyl)phenyl]methanol(Cat. No.:CAS No. 91271-64-6)

[3-(Morpholinomethyl)phenyl]methanol

Cat. No.: B1278151
CAS No.: 91271-64-6
M. Wt: 207.27 g/mol
InChI Key: KFSCOCJCNMSXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance and Molecular Framework in Organic Chemistry

The molecular structure of [3-(Morpholinomethyl)phenyl]methanol combines a substituted aromatic ring with a heterocyclic system, creating a framework with notable chemical characteristics. The core of the molecule is a benzene (B151609) ring substituted at the meta-position with a morpholinomethyl group and a hydroxymethyl group. This arrangement has several implications for its chemical behavior and potential interactions.

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged scaffold" in medicinal chemistry. nih.gov Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. researchgate.net The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and participation in hydrogen bonding as an acceptor. The oxygen atom can also act as a hydrogen bond acceptor. nih.gov The chair-like conformation of the morpholine ring provides a three-dimensional structure that can influence binding to biological targets. researchgate.net

The phenylmethanol moiety, also known as benzyl (B1604629) alcohol, provides a reactive hydroxyl group that can undergo various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. The aromatic ring itself can participate in pi-stacking interactions, which are crucial for the binding of many small molecules to proteins and other biological macromolecules. The substitution pattern on the benzene ring is critical; the meta-arrangement of the morpholinomethyl and hydroxymethyl groups influences the electronic properties and the spatial orientation of these functional groups.

The interplay between the electron-donating morpholino nitrogen and the electron-withdrawing hydroxymethyl group, mediated by the aromatic ring, can affect the reactivity of the entire molecule. Furthermore, the flexible linker between the morpholine ring and the phenyl group allows for a range of conformations, which can be critical for fitting into the active sites of enzymes or receptors. The potential for intramolecular hydrogen bonding between the hydroxyl group and the morpholine nitrogen or oxygen could also influence the compound's conformational preferences and reactivity. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number91271-64-6 cookechem.com
Molecular FormulaC12H17NO2 cookechem.com
Molecular Weight207.27 g/mol cookechem.com
IUPAC Name[3-(Morpholin-4-ylmethyl)phenyl]methanolN/A

Historical Context of Related Morpholine-Containing Compounds in Chemical Synthesis

The morpholine heterocycle has a rich history in organic and medicinal chemistry, with its utility being recognized for decades. wikipedia.org Initially used as a solvent and a base in organic reactions due to its low cost and polarity, its role has significantly expanded, particularly in the realm of drug discovery. wikipedia.org

The incorporation of the morpholine moiety into drug candidates began to gain traction as medicinal chemists recognized its ability to improve the pharmacokinetic profiles of molecules. nih.gov Its introduction can enhance water solubility, which is often a desirable property for drug candidates, and can also lead to improved metabolic stability, prolonging the half-life of a drug in the body. nih.gov

Several approved drugs across various therapeutic areas contain the morpholine scaffold, underscoring its historical and ongoing importance. For instance, the antibiotic Linezolid and the anticancer agent Gefitinib both feature a morpholine ring, which is crucial for their biological activity and drug-like properties. wikipedia.org In the context of central nervous system (CNS) drugs, the morpholine ring has been incorporated into compounds to enhance their ability to cross the blood-brain barrier, a critical challenge in the development of neurotherapeutics. nih.govacs.org Marketed drugs such as the anxiolytic and antidepressant moclobemide and the neuroleptic fluphenazine are testaments to the successful application of this strategy. nih.govacs.org

The synthesis of morpholine-containing compounds has also evolved over time. Classical methods often involved the dehydration of diethanolamine or the reaction of bis(2-chloroethyl)ether with ammonia. wikipedia.org More modern and versatile synthetic routes now allow for the creation of a wide array of substituted morpholines, enabling fine-tuning of their properties for specific applications. e3s-conferences.org This has allowed for the systematic exploration of chemical space around the morpholine scaffold, leading to the discovery of novel bioactive compounds. nih.gov

Current Research Landscape and Potential Areas of Exploration for this compound

While direct and extensive research specifically on this compound is not abundant in publicly available literature, the current research landscape for structurally related compounds provides a strong basis for inferring its potential areas of exploration. The combination of the "privileged" morpholine scaffold and the versatile phenylmethanol moiety makes it an attractive building block or lead compound in several areas of chemical and pharmaceutical research.

Table 2: Potential Research Applications for this compound and Related Compounds

Research AreaPotential ApplicationRationale based on Structural Features
Medicinal Chemistry Synthesis of novel kinase inhibitorsThe morpholine group is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding site. e3s-conferences.org
Development of CNS-active agentsThe morpholine moiety is known to improve blood-brain barrier permeability. nih.govacs.org
Scaffolding for combinatorial librariesThe reactive hydroxyl group allows for the facile generation of a library of derivatives for high-throughput screening.
Organic Synthesis Intermediate for more complex moleculesThe phenylmethanol group can be readily oxidized or otherwise modified to build more elaborate structures.
Materials Science Component of functional polymers or materialsThe aromatic and heterocyclic components could be incorporated into polymers with specific properties.

One of the most promising areas of exploration for compounds like this compound is in the discovery of novel kinase inhibitors. Many successful kinase inhibitors incorporate a morpholine ring, which often interacts favorably within the ATP-binding pocket of the enzyme. e3s-conferences.org The phenylmethanol portion of the molecule could be modified to introduce additional binding interactions, potentially leading to potent and selective inhibitors of specific kinases, which are important targets in cancer and inflammatory diseases.

Furthermore, the well-documented role of the morpholine moiety in facilitating blood-brain barrier penetration makes this compound and its derivatives interesting candidates for the development of new drugs targeting the central nervous system. nih.govacs.org By modifying the phenylmethanol group, researchers could design molecules that interact with specific receptors or enzymes in the brain, with potential applications in treating neurodegenerative diseases, psychiatric disorders, or brain tumors. nih.govacs.org

As a building block in organic synthesis, this compound offers a versatile platform. The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the synthesis of a diverse library of compounds. These libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. The meta-substitution pattern also provides a specific stereochemical and electronic arrangement that could be exploited in the design of molecules with precise three-dimensional structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1278151 [3-(Morpholinomethyl)phenyl]methanol CAS No. 91271-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCOCJCNMSXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428142
Record name [3-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-64-6
Record name [3-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Morpholinomethyl Phenyl Methanol

Established Synthetic Routes for [3-(Morpholinomethyl)phenyl]methanol

The synthesis of this compound can be achieved through several established chemical pathways. The most common approaches involve the formation of the C-N bond between the morpholine (B109124) ring and the benzyl (B1604629) group, typically through reductive amination, N-alkylation, or the Mannich reaction.

Precursor Chemistry and Reaction Pathways

The choice of precursors is critical in determining the most efficient synthetic route. Key starting materials generally include a C8 aromatic compound functionalized at the meta position and morpholine.

Reductive Amination: A prominent pathway involves the reductive amination of 3-formylbenzyl alcohol with morpholine. This two-step, one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120). This method is widely applicable for the synthesis of various benzylamines. arkat-usa.org

N-Alkylation: Another versatile method is the N-alkylation of morpholine with a suitable electrophilic derivative of 3-(hydroxymethyl)benzyl alcohol, such as 3-(bromomethyl)benzyl alcohol or 3-(chloromethyl)benzyl alcohol. This nucleophilic substitution reaction is a direct and often high-yielding approach. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.com

Mannich Reaction: The Mannich reaction offers a three-component approach to synthesize precursors to the target molecule. wikipedia.org For instance, a Mannich reaction involving a phenol (B47542) (like m-cresol), formaldehyde (B43269), and morpholine can yield a (morpholinomethyl)phenol derivative. acs.orgresearchgate.netcore.ac.uk Subsequent functional group interconversion would be necessary to transform the methyl group of the cresol (B1669610) into the desired methanol (B129727) functionality. The reaction proceeds through the formation of an iminium ion from formaldehyde and morpholine, which then acts as an electrophile in an electrophilic aromatic substitution with the phenol. wikipedia.orgadichemistry.com

Synthetic Route Key Precursors Reaction Type
Reductive Amination3-Formylbenzyl alcohol, MorpholineImine formation followed by reduction
N-Alkylation3-(Halomethyl)benzyl alcohol, MorpholineNucleophilic substitution
Mannich Reactionm-Cresol, Formaldehyde, MorpholineElectrophilic aromatic substitution

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and stoichiometry is crucial for maximizing yield and purity.

For reductive amination , the choice of reducing agent and solvent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) or dichloroethane.

In N-alkylation reactions , the reaction rate is influenced by the nature of the leaving group on the benzyl precursor (I > Br > Cl) and the choice of base and solvent. Stronger, non-nucleophilic bases are often employed to deprotonate the morpholine nitrogen without competing in the substitution reaction. Phase-transfer catalysts can be beneficial in biphasic reaction systems. Studies on the N-alkylation of morpholine with various alcohols have shown that the reaction can be effectively catalyzed by metal oxides, such as CuO–NiO/γ–Al2O3, under gas-solid phase conditions. researchgate.net

The Mannich reaction conditions, particularly the pH, are critical. The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion. However, the nucleophilicity of the phenol is higher in its phenolate (B1203915) form, necessitating a careful balance of pH. adichemistry.com The choice of solvent can also significantly impact the reaction outcome.

Reaction Type Catalyst/Reagent Typical Solvents Key Optimization Parameters
Reductive AminationSodium triacetoxyborohydrideDichloromethane, DichloroethanepH, temperature, stoichiometry
N-AlkylationBase (e.g., K2CO3, Et3N)Acetonitrile (B52724), DMFLeaving group, base strength, temperature
Mannich ReactionAcid or base catalystEthanol, waterpH, temperature, reactant concentrations

Advanced Synthetic Strategies for Novel this compound Derivatives

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially novel properties. Advanced synthetic strategies focus on the selective functionalization of the phenyl ring, the morpholine moiety, and the methanol group.

Functional Group Interconversions and Modifications on the Phenyl Ring

The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be employed to introduce substituents at the ortho and para positions relative to the existing groups. The directing effects of the morpholinomethyl and hydroxymethyl groups will influence the regioselectivity of these substitutions. Subsequent interconversions of these newly introduced functional groups, such as the reduction of a nitro group to an amine or the hydrolysis of a nitrile to a carboxylic acid, can further expand the chemical diversity of the derivatives.

Derivatization at the Morpholine Moiety

The morpholine ring itself can be a site for further chemical modification. While the nitrogen is already quaternized in the parent compound, derivatives with substituents on the carbon atoms of the morpholine ring can be synthesized by starting with appropriately substituted morpholine precursors. For instance, using a C-substituted morpholine in the initial synthesis will lead to a derivative with that substitution pattern. Additionally, the synthesis of morpholine derivatives with varied stereochemistry is an active area of research. organic-chemistry.org

Modifications at the Methanol Group

The primary alcohol of the methanol group is a versatile functional handle for a wide array of chemical transformations.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the extent of oxidation. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) will lead to the carboxylic acid. The synthesis of benzylic alcohols through C-H oxidation of the corresponding methyl group is also a relevant transformation. acs.org

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis).

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions. This opens up pathways to introduce a wide range of other functional groups, including azides, nitriles, and thiols. iu.edu

Modification Site Reaction Type Potential Functional Groups Introduced
Phenyl RingElectrophilic Aromatic Substitution-NO2, -Br, -Cl, -SO3H, -R (alkyl/acyl)
Phenyl RingFunctional Group Interconversion-NH2, -CN, -COOH
Methanol GroupOxidation-CHO, -COOH
Methanol GroupEsterification/Etherification-OCOR, -OR
Methanol GroupNucleophilic Substitution-N3, -CN, -SH, -X (halide)

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into analogs of this compound can significantly impact their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Key strategies for achieving this include asymmetric reduction of a ketone precursor, chiral resolution of a racemic mixture, and the use of chiral building blocks.

One of the most direct routes to chiral analogs of this compound involves the asymmetric reduction of the corresponding ketone, 3-(morpholinomethyl)acetophenone. This transformation can be achieved using various chiral catalysts.

Catalytic Asymmetric Reduction:

Chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. Theoretical studies using density functional theory (DFT) have investigated the enantioselective reduction of 3-morpholin-4-yl-1-phenyl-1-propanone with borane, a compound structurally similar to the precursor of this compound. These studies help in understanding the transition states and predicting the stereochemical outcome of the reaction.

Another powerful technique is asymmetric hydrogenation. While direct examples for 3-(morpholinomethyl)acetophenone are not prevalent in the literature, the asymmetric hydrogenation of unsaturated morpholine precursors has been successfully demonstrated. This suggests that a synthetic route involving the creation of a chiral morpholine ring followed by attachment to the phenylmethanol moiety, or vice versa, is a viable strategy.

The following table summarizes representative catalyst systems and their applications in the asymmetric reduction of ketones, which are applicable to the synthesis of chiral analogs of this compound.

Catalyst SystemSubstrate TypeProduct TypeTypical Enantiomeric Excess (ee)
Chiral Oxazaborolidine (CBS) / BoraneProchiral KetonesChiral Secondary Alcohols>90%
Ru-BINAP Complexes / H₂Aryl KetonesChiral Aryl Alcohols>95%
Chiral Rhodium-Diphosphine Complexes / H₂Unsaturated MorpholinesChiral Saturated MorpholinesUp to 99%

Biocatalytic Approaches:

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. The use of whole microbial cells (such as Rhodotorula glutinis) or isolated enzymes (like alcohol dehydrogenases) for the asymmetric reduction of substituted acetophenones has been well-documented. These biocatalysts can produce chiral alcohols with high enantiomeric purity (>99% ee). The application of an imine reductase (IRED) has been successfully employed in the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, highlighting the potential of biocatalysis in creating chiral morpholine-containing compounds.

Chiral Resolution:

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the liberation of the individual enantiomers. This method has been successfully used for the synthesis of chiral morpholine derivatives like (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogs can lead to more sustainable and environmentally friendly manufacturing processes.

The twelve principles of green chemistry provide a framework for achieving this:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Application in Synthesis:

Several strategies can be employed to make the synthesis of this compound and its analogs greener.

Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives is a key focus. For reactions involving benzyl alcohols, propylene (B89431) carbonate and ionic liquids have been explored as more environmentally benign solvent options. Water is also an excellent green solvent for certain reactions.

Alternative Energy Sources: Microwave irradiation and ultrasound can often accelerate reaction rates, leading to lower energy consumption and potentially cleaner reactions compared to conventional heating.

Catalysis: The use of catalytic methods, as discussed in the stereoselective synthesis section, aligns with green chemistry principles by reducing the amount of waste generated compared to stoichiometric reagents. Transition-metal-free radical coupling reactions for the synthesis of substituted benzyl alcohols are also a greener alternative.

Biocatalysis: As mentioned previously, biocatalysis is an inherently green technology. It utilizes enzymes or whole cells, which operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thus avoiding the use of harsh reagents and organic solvents. The biocatalytic production of benzyl alcohol from benzaldehyde (B42025) using whole cells is a prime example of a sustainable process.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its analogs.

Green Chemistry ApproachTraditional MethodGreener AlternativeEnvironmental Benefit
Solvent Dichloromethane, ToluenePropylene Carbonate, Ionic Liquids, WaterReduced toxicity and volatility, improved recyclability
Catalyst Stoichiometric ReagentsHeterogeneous Catalysts, BiocatalystsReduced waste, easier separation, milder reaction conditions
Energy Conventional HeatingMicrowave Irradiation, UltrasoundReduced energy consumption, faster reactions
Reagents Alkyl HalidesBenzyl Alcohols (in coupling reactions)Reduced toxicity and waste

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound and its chiral analogs can be achieved with greater efficiency, selectivity, and environmental responsibility.

Investigation of 3 Morpholinomethyl Phenyl Methanol in Medicinal Chemistry Research

Exploration of Molecular Scaffolding Potential in Drug Discovery

The utility of a molecular scaffold in drug discovery is determined by its synthetic accessibility, its ability to present functional groups in a defined three-dimensional space, and its inherent "drug-like" properties. The [3-(Morpholinomethyl)phenyl]methanol structure embodies these characteristics, making it a promising starting point for the generation of diverse chemical libraries aimed at identifying novel bioactive agents.

While specific large-scale library synthesis using this compound as the core has not been detailed in the reviewed literature, the synthetic routes to analogous structures suggest its suitability for such endeavors. For instance, the synthesis of related 3-(morpholinomethyl)benzofuran derivatives involves multi-step sequences that are amenable to combinatorial chemistry approaches. The core structure allows for diversification at several points:

The Phenyl Ring: Aromatic substitution reactions can introduce a variety of functional groups (e.g., halogens, alkyls, alkoxys) to explore electronic and steric effects on target binding.

The Hydroxymethyl Group: This functional group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, providing a wide range of derivatives.

The Morpholine (B109124) Ring: While less commonly modified, analogs with substituted morpholine rings could be synthesized to fine-tune physicochemical properties.

The modular nature of the synthesis of such compounds would allow for the parallel synthesis of a large number of analogs, which is the foundation of chemical library generation for high-throughput screening.

The design and synthesis of analogs based on a core scaffold are central to medicinal chemistry. For the morpholinomethylphenyl moiety, research on 3-(morpholinomethyl)benzofuran derivatives as potential anticancer agents provides a relevant case study. In this research, two series of compounds were synthesized: 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans. The inclusion of the morpholinomethyl group was found to significantly influence the antiproliferative activity of the compounds against non-small cell lung carcinoma cell lines.

The synthesis of these analogs involved the reaction of a benzofuran (B130515) precursor with formaldehyde (B43269) and morpholine (Mannich reaction) to introduce the morpholinomethyl group. Subsequent modifications on other parts of the molecule allowed for the exploration of structure-activity relationships. This approach highlights how the this compound scaffold can be systematically modified to probe interactions with biological targets.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

SAR studies are crucial for optimizing a lead compound into a drug candidate. By systematically altering the chemical structure and observing the effect on biological activity, medicinal chemists can identify the key molecular features required for potency and selectivity.

Based on the study of 3-(morpholinomethyl)benzofuran derivatives, several modification strategies can be envisaged for derivatives of this compound. The primary methodology for biological evaluation in this instance was in vitro cytotoxicity screening against cancer cell lines (A549 and NCI-H23).

Key findings from the SAR of the benzofuran analogs that could be extrapolated to the this compound scaffold include:

Impact of the Morpholinomethyl Group: The presence of the morpholinomethyl group was shown to enhance cytotoxic activity against the tested lung cancer cell lines compared to a simple methyl group at the same position. nih.gov This suggests that the morpholine moiety may be involved in crucial interactions with the biological target or may improve the pharmacokinetic properties of the compounds.

Influence of Phenyl Ring Substitution: The substitution pattern on a terminal phenyl ring (appended to the benzofuran core) had a significant impact on antiproliferative activity. For example, a 3-methoxy substitution on this phenyl ring resulted in one of the most potent compounds. nih.gov This indicates that the electronic and steric properties of substituents on the aromatic rings are key determinants of activity.

The table below summarizes the antiproliferative activity of selected 3-(morpholinomethyl)benzofuran derivatives against the NCI-H23 cell line, illustrating the impact of substitution.

CompoundR1R2R3IC50 (µM) on NCI-H23
15a HHH2.52
15c ClHH2.21
16a HOCH3H0.49

Data extracted from a study on 3-(morpholinomethyl)benzofuran derivatives. nih.gov

The variation of substituents on the phenyl ring of a this compound-based scaffold would theoretically impact molecular interactions with a biological target in several ways:

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electron density of the aromatic ring, influencing pi-pi stacking interactions, cation-pi interactions, and hydrogen bonding potential of nearby functional groups.

Steric Effects: The size and shape of substituents can dictate the ability of the molecule to fit into a binding pocket. Bulky groups may either enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents optimal binding.

Hydrogen Bonding: Substituents can act as hydrogen bond donors or acceptors, potentially forming new, stabilizing interactions with the target protein.

Computational modeling and docking studies are often employed to predict these effects and guide the rational design of new analogs.

Target Identification and Mechanism of Action Research Paradigms for Related Compounds

For novel bioactive compounds discovered through phenotypic screening, identifying the specific molecular target is a critical step in the drug development process. This is often referred to as target deconvolution. Several experimental strategies can be employed for this purpose:

Affinity Chromatography: The bioactive compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in a complex biological sample. A bioactive compound that competes with the probe for binding can be identified as a modulator of that enzyme.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cells or cell lysates treated with the compound and measuring the amount of soluble protein at different temperatures, target engagement can be detected.

In the case of the 3-(morpholinomethyl)benzofuran derivatives, their anticancer activity was further investigated to elucidate the mechanism of action. The most active compounds were found to induce apoptosis (programmed cell death) in cancer cells. nih.gov Furthermore, they were evaluated for their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. The finding that these compounds inhibit VEGFR-2 provides a plausible molecular target for their observed anticancer effects.

In Vitro Assay Development for Screening Chemical Entities

The initial phase of investigating a new chemical entity like a morpholine-containing compound involves the development and implementation of robust in vitro assays. These assays are crucial for high-throughput screening to identify promising lead compounds and to understand their biological effects in a controlled, cellular or acellular environment.

A primary application of such assays is to determine the inhibitory activity of the compound against specific molecular targets. For instance, novel morpholine derivatives are frequently evaluated for their potential as enzyme inhibitors. tandfonline.comnih.gov A common approach is to utilize enzyme inhibition assays where the compound is incubated with the target enzyme and its substrate. The efficacy of the inhibitor is quantified by measuring the reduction in the rate of product formation, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

For example, in the development of novel cholinesterase inhibitors for neurodegenerative diseases, morpholine-tethered derivatives have been subjected to in vitro assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com The inhibitory potential of these compounds was determined and compared to standard drugs, allowing for the identification of derivatives with significant activity. tandfonline.com

Another critical aspect of in vitro screening is the assessment of a compound's effect on cell viability and proliferation, particularly in the context of anticancer drug discovery. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov In a study on morpholine-acetamide derivatives, their cytotoxic activity was evaluated against a mouse ovarian epithelial cell line to determine their potential as anti-tumor agents. nih.gov

The table below summarizes representative in vitro assays used for screening morpholine-containing compounds, based on data from related research.

Assay TypeTarget/Cell LineMeasured ParameterPurpose
Enzyme Inhibition AssayAcetylcholinesterase (AChE)IC50 ValueScreening for potential Alzheimer's disease therapeutics tandfonline.com
Enzyme Inhibition AssayButyrylcholinesterase (BChE)IC50 ValueScreening for potential Alzheimer's disease therapeutics tandfonline.com
Cell Viability Assay (MTT)Ovarian Epithelial Cell Line (ID8)Percentage of Cell Growth InhibitionAssessing cytotoxic effects for anticancer drug development nih.gov
Tubulin Polymerization AssayPurified TubulinInhibition of Microtubule AssemblyInvestigating antimitotic activity for cancer therapy nih.gov

These in vitro screening methods are essential for generating initial structure-activity relationships (SAR), which guide the chemical optimization of lead compounds to enhance their potency and selectivity.

Biochemical and Biophysical Characterization Techniques

Following the identification of promising candidates from in vitro screening, a more in-depth characterization is necessary to understand their interaction with the biological target at a molecular level. This is achieved through a combination of biochemical and biophysical techniques.

Biochemical assays are employed to elucidate the mechanism of enzyme inhibition. For instance, kinetic studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. In the study of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, kinetic analysis was performed to demonstrate that the lead compounds acted as mixed-type AChE inhibitors. mdpi.com

Molecular docking is a computational biophysical technique that has become an indispensable tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions. acs.org For morpholine-containing compounds, docking studies can reveal how the morpholine ring and other substituents fit into the active site of the target enzyme or receptor, thereby explaining the observed biological activity and guiding further structural modifications. nih.gov

The following table provides an overview of common biochemical and biophysical techniques used to characterize morpholine-containing compounds.

TechniquePurposeInformation Obtained
Enzyme KineticsTo determine the mechanism of enzyme inhibition.Type of inhibition (competitive, non-competitive, etc.), Kinetic parameters (Ki). mdpi.com
Molecular DockingTo predict the binding mode of a compound with its target.Binding orientation, Key amino acid interactions, Structure-activity relationship rationale. acs.orgnih.gov
X-ray CrystallographyTo determine the three-dimensional structure of a compound bound to its target.Precise atomic-level details of the binding interaction. acs.org
Isothermal Titration Calorimetry (ITC)To measure the thermodynamics of binding.Binding affinity (Kd), Enthalpy (ΔH), and Entropy (ΔS) of binding.

Computational and Theoretical Chemistry Studies of 3 Morpholinomethyl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of [3-(Morpholinomethyl)phenyl]methanol. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering its electrons to be in a set of molecular orbitals that extend over the entire molecule. For this compound, an analysis of its MOs, particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the lone pairs of the oxygen and nitrogen atoms of the morpholine (B109124) moiety. The LUMO, conversely, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is likely to be distributed over the aromatic ring's anti-bonding π* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Theoretical Molecular Orbital Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory. (Note: This data is illustrative and represents typical expected values from quantum chemical calculations.)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+1-0.15Aromatic C (π), Methylene (B1212753) C (σ)
LUMO-0.54Aromatic C (π*)
HOMO-6.21Aromatic C (π), Morpholine N (p), Morpholine O (p)
HOMO-1-6.89Aromatic C (π), Hydroxymethyl O (p)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be predicted for the aromatic protons, the benzylic methylene protons, the morpholine methylene protons, and the hydroxyl proton. The predicted shifts are crucial for assigning experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the identification of characteristic vibrational modes, such as the O-H stretch from the methanol (B129727) group, C-H stretches from the aromatic and aliphatic portions, C-O and C-N stretches, and the bending modes of the phenyl ring.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help by calculating bond dissociation energies and the stability of potential fragments. This information aids in the interpretation of fragmentation patterns observed in experimental MS, such as the loss of a water molecule or cleavage of the morpholine ring.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on the known effects of functional groups.)

Spectroscopy TypePredicted SignatureAssignment
¹H NMR (δ, ppm)~7.2-7.4Aromatic protons
~4.6-CH₂OH
~3.7Morpholine -CH₂-O-
~3.5Ar-CH₂-N-
~2.5Morpholine -CH₂-N-
¹³C NMR (δ, ppm)~140Aromatic C-C/C-N
~125-129Aromatic C-H
~67Morpholine -CH₂-O-
~64-CH₂OH
~62Ar-CH₂-N-
~54Morpholine -CH₂-N-
IR (cm⁻¹)~3400 (broad)O-H stretch
~3050Aromatic C-H stretch
~2800-2950Aliphatic C-H stretch
~1115C-O stretch (morpholine ether)
~1040C-O stretch (primary alcohol)

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting how a ligand like this compound might interact with a biological target.

By utilizing large databases of protein structures (like the Protein Data Bank), virtual screening via molecular docking can be performed to identify potential macromolecular targets for this compound. The molecule possesses several features that suggest potential interactions:

Hydrogen Bond Donor: The hydroxyl group.

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the morpholine ring and the hydroxyl oxygen.

Aromatic System: The phenyl ring can engage in π-π stacking or cation-π interactions.

Based on these features, potential targets could include enzymes, receptors, or ion channels with binding pockets that can accommodate these types of interactions. For example, kinases, which often have pockets that can form hydrogen bonds and accommodate aromatic rings, could be a hypothetical target class.

The flexibility of the side chain in this compound allows it to adopt various conformations. Conformational analysis is performed to identify the low-energy shapes the molecule can assume, as the bioactive conformation (the shape it adopts when bound to a target) is typically one of these.

Once docked into a protein's active site, scoring functions are used to estimate the binding affinity. These functions calculate a score that approximates the Gibbs free energy of binding (ΔG_bind). A more negative score indicates a stronger, more favorable interaction. These estimations help prioritize potential targets for further investigation.

Table 3: Illustrative Docking Results for this compound against a Hypothetical Kinase Target (Note: This data is hypothetical to illustrate the output of a docking study.)

Conformer IDRelative Energy (kcal/mol)Estimated Binding Affinity (kcal/mol)Key Predicted Interactions
1 (Lowest Energy)0.00-7.5H-bond (OH to Asp145), π-π stacking (Phe80)
2+1.2-7.1H-bond (Morpholine N to Glu91), H-bond (OH to backbone CO)
3+1.8-6.8H-bond (Morpholine O to Lys45), π-π stacking (Phe80)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve synthesizing or computationally designing a library of derivatives and correlating their structural or physicochemical properties with a measured biological effect.

The process involves calculating various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

A mathematical model, often using multiple linear regression or machine learning algorithms, is then built to create an equation that relates these descriptors to the activity. Such a model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a hypothetical QSAR model might show that increasing the hydrophobicity of the aromatic ring and adding a hydrogen bond donor at a specific position could enhance activity.

Table 4: Hypothetical QSAR Data for Derivatives of this compound (Note: This data is for illustrative purposes to explain the components of a QSAR study.)

Derivative (Substitution on Phenyl Ring)LogPMolecular Surface Area (Ų)Activity (IC₅₀, μM)
H (Parent Compound)1.521010.5
4-Chloro2.22255.2
4-Methoxy1.42358.9
4-Nitro1.623015.1

Molecular Descriptor Calculation and Feature Selection

The foundation of any quantitative structure-activity relationship (QSAR) study lies in the numerical representation of a molecule's structure through molecular descriptors. pensoft.net For this compound, a diverse set of these descriptors would be calculated to capture its electronic, steric, geometric, and energetic characteristics. pensoft.netresearchgate.net These descriptors can be broadly categorized as 1D, 2D, and 3D, each providing a different level of structural information.

Examples of Molecular Descriptors for this compound:

Descriptor CategorySpecific DescriptorDescription
Electronic Dipole Moment (D)A measure of the overall polarity of the molecule.
HOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals, which are relevant to chemical reactivity. pensoft.net
Steric Molecular Volume (V)The van der Waals volume of the molecule. pensoft.net
Surface Area (S)The total surface area of the molecule. pensoft.net
Topological Wiener IndexA distance-based descriptor that reflects the branching of the molecular skeleton.
Kier & Hall Connectivity IndicesIndices that describe the connectivity of atoms within the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. pensoft.net
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance. pensoft.net

Once a large pool of descriptors is calculated, the next crucial step is feature selection. The goal of feature selection is to identify a smaller subset of the most relevant descriptors that have the greatest impact on the biological activity or property of interest, while minimizing redundancy and the risk of model overfitting. oup.comaip.orgelsevierpure.com Various feature selection techniques can be employed, ranging from simple univariate methods to more complex multivariate and machine learning-based approaches. aip.org

Common Feature Selection Methods:

Univariate Methods: These methods assess each descriptor individually. Examples include the Fisher score and chi-square tests. aip.org

Stepwise Regression: This includes forward selection, backward elimination, and stepwise regression, which iteratively add or remove descriptors based on a statistical criterion, such as the F-statistic. oup.com

Genetic Algorithms (GA): Inspired by the process of natural selection, GAs are used to evolve a population of descriptor subsets to find the optimal combination. oup.com

Recursive Feature Elimination (RFE): This technique recursively builds a model and removes the weakest feature until the desired number of features is reached. aip.org

Machine Learning-Based Methods: Algorithms like Random Forest and LightGBM can provide feature importance scores that can be used for selection. aip.org

Predictive Model Development and Validation Methodologies

With a set of relevant descriptors selected, a predictive model can be developed to establish a mathematical relationship between the chemical structure and a specific biological activity or property. The choice of modeling technique depends on the nature of the data and the relationship being modeled. tandfonline.com

Modeling Techniques in QSAR:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): A class of machine learning models inspired by the structure of the human brain, capable of modeling complex non-linear relationships.

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks.

The development of a robust and reliable predictive model is contingent upon rigorous validation. basicmedicalkey.com Validation is essential to ensure that the model is not only statistically sound but also has predictive power for new, unseen compounds. basicmedicalkey.comnih.govtaylorfrancis.com The validation process is typically divided into internal and external validation. basicmedicalkey.com

Validation Methodologies:

Validation TypeMethodDescription
Internal Validation Leave-One-Out (LOO) Cross-ValidationA single data point is left out as the validation set, and the model is trained on the remaining data. This process is repeated for each data point. taylorfrancis.com
k-Fold Cross-ValidationThe data is divided into k subsets. The model is trained on k-1 subsets and validated on the remaining subset. This is repeated k times.
BootstrappingA random sample of the data with replacement is used for training, and the remaining data is used for validation. This is repeated multiple times. taylorfrancis.com
External Validation Test Set ValidationThe dataset is split into a training set and an external test set. The model is built on the training set and its predictive performance is evaluated on the test set. basicmedicalkey.com

A well-validated QSAR model should adhere to the principles set forth by the Organisation for Economic Co-operation and Development (OECD), which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. nih.gov

Hypothetical Model Validation Statistics:

Statistical ParameterValueInterpretation
R² (Coefficient of Determination)> 0.6A measure of the goodness-of-fit of the model to the training data.
Q² (Cross-validated R²)> 0.5A measure of the predictive power of the model based on internal validation.
R²_pred (External Validation R²)> 0.5A measure of the predictive power of the model on an external test set.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional conformation can significantly influence its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. numberanalytics.comacs.org

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system's evolution over time. portlandpress.com To perform an MD simulation of this compound, the following steps would be taken:

System Setup: A starting conformation of the molecule would be generated. It would then be placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions. bioinformaticsreview.com

Force Field Selection: A force field, which is a set of parameters that describes the potential energy of the system, would be chosen. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS. portlandpress.com

Energy Minimization: The initial system would be subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration: The system would be gradually heated to the desired temperature and the pressure would be adjusted to the desired value in a process called equilibration. This ensures that the system is in a stable state before the production simulation.

Production Simulation: The simulation would be run for a specific period of time, typically on the order of nanoseconds to microseconds, to generate a trajectory of the molecule's motion. bioinformaticsreview.com

The resulting trajectory can be analyzed to understand the conformational preferences of this compound. This analysis can reveal the most stable conformations, the energy barriers between different conformations, and the flexibility of different parts of the molecule. nih.govnih.gov Techniques such as cluster analysis and principal component analysis (PCA) can be used to identify the dominant conformational states from the simulation data. nih.gov This information is invaluable for understanding how the molecule might bind to a receptor and for guiding the design of more rigid analogs with improved activity.

Advanced Analytical Characterization Techniques in Research Contexts for 3 Morpholinomethyl Phenyl Methanol

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of [3-(Morpholinomethyl)phenyl]methanol, offering high accuracy and sensitivity. nih.gov This technique provides the exact mass of the molecule and its fragments, which is critical for confirming its elemental composition and elucidating its structure.

For this compound (Molecular Formula: C₁₂H₁₇NO₂), the theoretical exact mass is 207.1259 g/mol . fishersci.cachemicalbook.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sub-ppm (parts per million) accuracy, unequivocally confirming the molecular formula and distinguishing it from other isobaric compounds.

In structural elucidation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns. The protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions. The fragmentation would likely involve the cleavage of the benzylic C-N bond, the C-C bond between the phenyl ring and the methanol (B129727) group, and fragmentation within the morpholine (B109124) ring itself. These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of the morpholine, phenyl, and methanol moieties. thermofisher.com

Impurity profiling is another critical application of HRMS. metfop.edu.inbiomedres.usnih.gov The technique's high resolution allows for the detection and identification of trace-level impurities that may be present from the synthesis process or degradation. metfop.edu.in These can include starting materials, by-products, or isomers. By determining the accurate mass of an impurity, researchers can deduce its elemental composition and propose a likely structure, which is the first mandatory step in the qualification of pharmaceutical impurities. thermofisher.commetfop.edu.in

Ion Type Proposed Fragment Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺Protonated Parent MoleculeC₁₂H₁₈NO₂⁺208.1332
Fragment 1Loss of H₂OC₁₂H₁₆NO⁺190.1226
Fragment 2Phenylmethanol cationC₇H₇O⁺107.0491
Fragment 3Morpholinomethyl cationC₅H₁₀NO⁺100.0757
Fragment 4Tropylium ionC₇H₇⁺91.0542

This table presents hypothetical fragmentation data for this compound based on common fragmentation pathways for similar chemical structures.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide extensive information about the molecular framework of this compound. researchgate.netmdpi.comnih.gov

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The spectrum for this compound is expected to show distinct signals for the aromatic protons on the substituted benzene (B151609) ring, a singlet for the benzylic methylene (B1212753) (CH₂) protons, a signal for the hydroxyl (OH) proton of the methanol group, and two multiplets corresponding to the axial and equatorial protons of the two methylene groups in the morpholine ring. chemicalbook.comdocbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals would be observed for the four distinct aromatic carbons (two substituted, two unsubstituted), the benzylic CH₂ carbon, the two CH₂ carbons of the morpholine ring, and the CH₂ carbon of the methanol group. rsc.org Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment. mdpi.com

Atom Type Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHPhenyl Ring7.2 - 7.4125 - 130
Aromatic CPhenyl Ring (C-COH)-~142
Aromatic CPhenyl Ring (C-CN)-~138
MethyleneBenzylic (Ar-CH₂)~4.6~64
HydroxylMethanol (-OH)Variable (2-5)-
MethyleneMorpholine (-CH₂-N)~3.5~67
MethyleneMorpholine (-CH₂-O)~3.7~54

This table presents predicted NMR chemical shifts. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a single crystal of sufficient quality of this compound can be grown, this technique can provide unambiguous proof of its structure.

Chromatographic Methods for Purity Assessment and Separation in Research (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or related compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high resolution and sensitivity. nih.gov

A typical approach for purity assessment would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18 or Phenyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govglsciencesinc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The presence of the aromatic ring in this compound makes a phenyl-based stationary phase a good alternative, as it can offer unique selectivity through π-π interactions. phenomenex.comnih.gov

Method development would involve optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve baseline separation of the main peak from all impurity peaks. mdpi.com A UV detector is commonly used for detection, as the phenyl group provides strong chromophoric activity. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. HPLC is also critical for separating positional isomers (e.g., [2-(morpholinomethyl)phenyl]methanol or [4-(morpholinomethyl)phenyl]methanol), which may be present as process-related impurities and can be challenging to separate by other means. researchgate.net

Parameter Typical Condition
Column C18 or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~254 nm
Injection Volume 10 µL

This table provides an example of typical starting conditions for an HPLC method for purity analysis. sielc.comsielc.com

Spectroscopic Techniques for Quantitative Analysis and Reaction Monitoring

Beyond structural elucidation, spectroscopic techniques are vital for the quantitative analysis and real-time monitoring of reactions involving this compound.

UV-Visible (UV-Vis) Spectroscopy can be used for quantitative analysis in solution. The benzene ring in the molecule exhibits characteristic absorbance in the UV region (around 254-270 nm). By creating a calibration curve using standards of known concentration, the concentration of this compound in unknown samples can be accurately determined according to the Beer-Lambert law. This is particularly useful for routine concentration checks and dissolution studies.

Quantitative NMR (qNMR) is another powerful method for determining concentration. By integrating the signal of a specific proton (or group of protons) in the molecule and comparing it to the signal of an internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a specific calibration curve for the analyte itself.

Fourier-Transform Infrared (FTIR) Spectroscopy is often used for reaction monitoring. For instance, in a synthetic route producing this compound via the reduction of a corresponding aldehyde or ester, FTIR can be used to monitor the disappearance of the carbonyl (C=O) stretching band (typically ~1700 cm⁻¹) and the appearance of the broad O-H stretching band of the alcohol product (typically ~3300 cm⁻¹). This allows for real-time tracking of reaction progress.

Role of 3 Morpholinomethyl Phenyl Methanol As a Synthetic Intermediate in Academic and Pharmaceutical Research

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of [3-(Morpholinomethyl)phenyl]methanol allows it to be used as a foundational building block in the multi-step synthesis of complex organic molecules. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the morpholine (B109124) nitrogen offers a site for quaternization or other modifications.

A notable example of its application is in the synthesis of novel benzofuran (B130515) derivatives with potential antitumor activity. nih.gov In this context, the core structure of this compound is elaborated through a series of reactions to construct the desired complex heterocyclic system. For instance, derivatives of this compound can be key starting materials in the synthesis of 3-(morpholinomethyl)benzofuran-2-carbohydrazide. tandfonline.com This intermediate is then further reacted to produce a variety of complex molecules with diverse substitutions, which are subsequently evaluated for their biological activity. nih.gov The benzofuran scaffold is a prominent feature in many biologically active compounds, and the incorporation of the morpholinomethylphenyl moiety is a strategic approach to explore new chemical space and develop novel therapeutic agents. nih.govsci-hub.se

Applications in Heterocyclic Chemistry

The morpholine ring is a common feature in a vast number of biologically active heterocyclic compounds. nih.govresearchgate.net Consequently, this compound is an important intermediate for the synthesis of new heterocyclic systems. Its utility is demonstrated in the preparation of 3-(morpholinomethyl)benzofuran derivatives designed as potential anticancer agents targeting non-small cell lung cancer. nih.gov

In a specific synthetic pathway, a precursor derived from the morpholinomethylphenyl structure undergoes cyclization to form the benzofuran ring. The resulting 3-(morpholinomethyl)benzofuran core is then further functionalized. For example, it can be converted into a carbohydrazide (B1668358), which is a versatile handle for introducing additional diversity. This carbohydrazide can then be reacted with various isothiocyanates and isocyanates to form thiosemicarbazides and semicarbazides, respectively. tandfonline.com These, in turn, can be cyclized to generate more complex heterocyclic systems. The research demonstrated that the presence of the morpholinomethyl group on the benzofuran ring was advantageous for the cytotoxic activity against the tested lung cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of some synthesized 3-(morpholinomethyl)benzofuran derivatives against the A549 non-small cell lung cancer cell line. nih.gov

Compound IDStructureIC₅₀ (µM) against A549 cells
15a 2-(3-(Morpholinomethyl)benzofuran-2-carbonyl)-N-phenylhydrazine-1-carbothioamide18.89
15c N-(4-Chlorophenyl)-2-(3-(morpholinomethyl)benzofuran-2-carbonyl)hydrazine-1-carbothioamide1.90
16a N-(3-Methoxyphenyl)-2-(3-(morpholinomethyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide1.52

Integration into Diverse Chemical Libraries for Screening and Exploration

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The structural attributes of this compound make it an excellent scaffold for the construction of such libraries. The ability to perform chemical modifications at both the alcohol and the morpholine moieties allows for the generation of a large number of analogs from a single starting material, a process often streamlined through parallel synthesis techniques. youtube.com

The synthesis of the 3-(morpholinomethyl)benzofuran derivatives is a practical example of how a library of related compounds can be generated from a common intermediate derived from this compound. nih.gov By reacting the key carbohydrazide intermediate with a variety of substituted phenyl isothiocyanates, phenyl isocyanates, and aromatic aldehydes, researchers were able to create a library of novel compounds with diverse functionalities. tandfonline.com This library was then screened for its anticancer activity, leading to the identification of several potent compounds. This approach, where a central scaffold is systematically decorated with different chemical groups, is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). sci-hub.se

Role in Custom Synthesis for University and Pharmaceutical Research Institutions

This compound is frequently utilized in custom synthesis campaigns within academic and pharmaceutical laboratories. Researchers often require novel, non-commercially available compounds to test new biological hypotheses or to develop proprietary drug candidates. The straightforward reactivity and the desirable properties conferred by the morpholine group make this compound a reliable building block for such custom syntheses. nih.govresearchgate.net

The development of the aforementioned 3-(morpholinomethyl)benzofuran-based antitumor agents serves as a clear example of its role in custom synthesis for academic research. nih.gov A multi-institutional research team designed and synthesized these novel molecules to investigate their potential as VEGFR-2 inhibitors. nih.gov This involved a multi-step synthetic sequence starting from precursors that could be readily prepared from this compound. Such custom synthesis efforts are crucial for advancing the field of medicinal chemistry and for the discovery of new therapeutic agents.

Potential for Isotope Labeling and Modified Analogs for Research Applications

Isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in drug discovery and development. nih.gov Replacing hydrogen atoms with deuterium can alter the metabolic profile of a compound, often leading to a longer half-life and improved pharmacokinetic properties. This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. ckisotopes.com

These labeled compounds would be invaluable research tools for:

Metabolic Stability Studies: To determine the metabolic fate of the morpholinomethylphenyl moiety and to identify potential sites of metabolic oxidation.

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its derivatives in vivo.

Mechanism of Action Studies: As internal standards in quantitative mass spectrometry-based assays to accurately measure the concentration of the unlabeled drug in biological samples.

The synthesis of modified analogs, where the morpholine or phenyl rings are further substituted, is also a key application. These analogs are essential for developing a comprehensive understanding of the structure-activity relationships of a particular class of compounds, which is critical for optimizing lead compounds into clinical candidates. sci-hub.se

Future Directions and Emerging Research Avenues for 3 Morpholinomethyl Phenyl Methanol

Development of Novel and Efficient Synthetic Methodologies

While the fundamental structure of [3-(Morpholinomethyl)phenyl]methanol is accessible, future research will focus on creating more efficient, scalable, and diverse synthetic routes to generate analogs for structure-activity relationship (SAR) studies. Current synthetic approaches often rely on classical methods, but modern catalysis and synthetic strategies offer significant opportunities for improvement. e3s-conferences.org

Emerging synthetic avenues include:

Transition Metal-Catalyzed Cross-Coupling: Advanced methods like the Buchwald-Hartwig amination could be adapted for the direct coupling of morpholine (B109124) with aryl halides or triflates, providing a convergent and flexible route to N-aryl morpholine scaffolds. nih.govresearchgate.net This would allow for the rapid synthesis of a library of derivatives with varied substitution patterns on the phenyl ring.

C-H Activation/Functionalization: A cutting-edge approach involves the direct functionalization of C-H bonds. Future methodologies could enable the direct introduction of the morpholinomethyl group onto a benzyl (B1604629) alcohol precursor, bypassing the need for pre-functionalized starting materials and offering a more atom-economical process. illinois.edudrugdiscoverytrends.com

Flow Chemistry and Automation: The use of microreactors and continuous flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound and its derivatives would be a significant step towards efficient library production for screening purposes.

Synthetic StrategyPotential AdvantagesKey ChallengesRelevant Research Area
Catalytic C-N Coupling High efficiency, broad substrate scope, modularityCatalyst poisoning, ligand optimizationBuchwald-Hartwig Amination nih.govresearchgate.net
Direct C-H Amination High atom economy, reduced synthetic stepsRegioselectivity control, harsh reaction conditionsC-H Functionalization illinois.edu
Reductive Amination Readily available starting materialsUse of stoichiometric reductantsCatalytic Hydrogenation
Flow Chemistry Enhanced safety, scalability, process controlInitial setup cost, potential for cloggingProcess Chemistry & Automation

Advanced Computational Design of Next-Generation Analogs and Scaffolds

Computational chemistry provides powerful tools to guide the rational design of novel molecules with improved potency, selectivity, and pharmacokinetic profiles. For this compound, in silico methods can accelerate the discovery of next-generation analogs.

Key computational approaches include:

Molecular Docking and Virtual Screening: Using the known structure of biological targets, large virtual libraries based on the this compound scaffold can be screened to predict binding affinities and poses. This approach helps prioritize which analogs to synthesize, saving time and resources. mdpi.comenamine.net

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of how a ligand interacts with its target protein over time, providing insights into binding stability, conformational changes, and the role of solvent molecules. mdpi.comnih.govnih.gov This can reveal subtle but critical aspects of the binding mechanism that are missed by static docking studies.

Pharmacophore Modeling and Scaffold Hopping: By identifying the key chemical features (pharmacophore) of this compound responsible for its activity, computational models can be built to search for novel, structurally distinct scaffolds that present the same features. This "scaffold hopping" can lead to the discovery of new intellectual property and compounds with entirely different physical properties. researchgate.net

Exploration of Polypharmacology through Multi-target Directed Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is a growing paradigm in drug discovery, particularly for complex diseases like cancer and central nervous system (CNS) disorders. nih.govtandfonline.com The morpholine scaffold is frequently found in compounds that act on multiple targets. nih.govjchemrev.com Designing derivatives of this compound as multi-target directed ligands (MTDLs) is a promising future direction.

Given the prevalence of the morpholine moiety in CNS-active agents, a key area of exploration is its potential to modulate multiple receptors or enzymes involved in neurodegenerative diseases. acs.orgnih.govacs.org For example, analogs could be designed to simultaneously inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, a strategy that has been explored for Alzheimer's disease. tandfonline.com The phenylmethanol portion of the molecule provides a versatile anchor point for adding other pharmacophoric elements to engage a second target.

Potential Target ClassDisease AreaRationale for Multi-Targeting
Kinases & GPCRs Cancer, InflammationAddress pathway redundancy and resistance
Cholinesterases & MAO NeurodegenerationSynergistic effect on neurotransmitter levels tandfonline.com
Ion Channels & Receptors CNS Disorders, PainModulate complex neuronal signaling pathways

Integration with High-Throughput Screening Platforms in Academic Settings

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. stanford.eduthermofisher.com The this compound scaffold is an ideal candidate for inclusion in academic and institutional screening libraries due to its synthetic tractability and favorable physicochemical properties.

Future efforts in this area will likely involve:

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound itself can be considered a "fragment." In FBDD, low molecular weight compounds are screened to find those that bind weakly but efficiently to a target. nih.gov These hits then serve as starting points for building more potent molecules. Screening this compound and its close analogs against a wide range of protein targets could identify novel starting points for drug discovery programs. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules. researchgate.net Applying DOS principles to the this compound scaffold would involve creating a wide array of stereochemically and structurally varied analogs. These libraries can then be used in HTS campaigns to explore new areas of chemical space and uncover novel biological activities. nih.gov

Contribution to Specialized Chemical Biology Probes and Tools

Beyond therapeutic applications, derivatives of this compound can be developed into sophisticated chemical probes to study biological systems. Such "tool compounds" are invaluable for target identification and validation.

Emerging research avenues include:

Photoaffinity Labeling (PAL): The phenylmethanol moiety is structurally related to nitrobenzyl alcohol, a group used in photoaffinity labeling. rsc.orgrsc.org By incorporating a photoreactive group (e.g., a diazirine or benzophenone) onto the phenyl ring, researchers can create probes that, upon UV irradiation, form a covalent bond with their target protein. researchgate.netnih.gov This allows for the definitive identification of the protein target of a bioactive compound.

Affinity-Based Probes: The molecule can be functionalized with a reporter tag (like biotin or a fluorophore) to create affinity probes. These tools can be used in techniques like affinity chromatography or fluorescence microscopy to isolate and visualize target proteins within cells or tissue lysates, helping to elucidate the compound's mechanism of action.

Probe TypeFunctionRequired ModificationApplication
Photoaffinity Label Covalently binds to target upon UV activationAddition of a photoreactive group (e.g., diazirine)Target identification and binding site mapping nih.gov
Affinity Probe Non-covalently binds target for pulldown/visualizationAddition of a reporter tag (e.g., biotin)Target isolation and localization
Fluorescent Probe Reports on binding event or local environmentIncorporation of a fluorophoreCellular imaging, binding assays

Q & A

What are the established synthetic routes for [3-(Morpholinomethyl)phenyl]methanol, and how do reaction conditions influence yield?

Answer:
The compound is commonly synthesized via Sonogashira coupling using palladium catalysts. For example, reactions involving 4-(morpholinomethyl)phenylacetylene and aryl halides in dry acetonitrile under nitrogen, catalyzed by CuI and Pd(PPh₃)₄, yield derivatives of this compound with ~60–85% efficiency. Key factors include:

  • Catalyst loading : Optimal Pd(PPh₃)₄ (2–5 mol%) and CuI (5–10 mol%) ratios minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours .

Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine methylene protons at δ 2.4–3.1 ppm, aromatic protons at δ 7.2–7.8 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • HPLC : Purity (>99%) is validated using C18 columns with methanol/water gradients (retention time ~16 min) .
  • Melting Point : Sharp melting points (e.g., 131–153°C) corroborate crystallinity and purity .

How is this compound utilized in molecular docking studies for drug discovery?

Answer:
The compound serves as a scaffold for LpxC inhibitors (targeting bacterial lipid A biosynthesis). Docking workflows involve:

  • Ligand preparation : Protonation states and tautomers are optimized using tools like AutoDock Vina.
  • Binding affinity prediction : The morpholine moiety enhances hydrogen bonding with active-site residues (e.g., His265 in Pseudomonas aeruginosa LpxC) .

What challenges arise in X-ray crystallography of this compound derivatives, and how are they mitigated?

Answer:

  • Crystal twinning : Common in morpholine-containing compounds due to flexible side chains. Mitigation: Use SHELXL for refinement with TWIN/BASF commands .
  • Disorder : Morpholine rings may exhibit positional disorder. Strategy: Apply restraints (e.g., SIMU/ISOR) during refinement .

How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

  • Cross-validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., oxidation to aldehydes at m/z +16) .

What are the oxidation pathways of this compound, and how are products isolated?

Answer:

  • Oxidation to aldehyde : Jones reagent (CrO₃/H₂SO₄) at 0°C converts the -CH₂OH group to -CHO (monitored by TLC, Rf ~0.5 in hexane/EtOAc 3:1).
  • Carboxylic acid formation : Prolonged oxidation with KMnO₄ in acidic conditions yields the acid, isolated via acid-base extraction .

What physicochemical properties (e.g., logP, solubility) are critical for pharmacokinetic profiling?

Answer:

  • logP : Experimental logP ~2.08 (similar to 3-(Trifluoromethoxy)benzyl alcohol), indicating moderate lipophilicity .
  • Solubility : Low aqueous solubility (<1 mg/mL); DMSO or methanol is preferred for stock solutions .

Which purification methods optimize yield and purity for this compound?

Answer:

  • Flash chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) eluent removes unreacted acetylene precursors.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .

How does steric hindrance from the morpholine group influence reactivity in substitution reactions?

Answer:
The morpholine’s bulk limits electrophilic aromatic substitution at the para position. For example, nitration predominantly occurs at the meta position (relative to -CH₂OH), confirmed by NOESY correlations .

What role does this compound play in synthesizing boronic ester intermediates?

Answer:
The alcohol is converted to boronic esters (e.g., via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂) for Suzuki-Miyaura cross-couplings. Key parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%) with SPhos ligand.
  • Solvent : Dioxane/water (10:1) at 80°C for 12 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.